1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride

Description

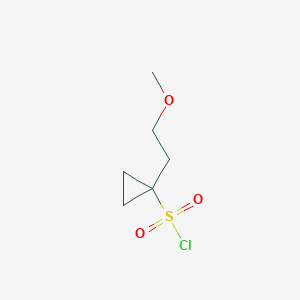

1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride (C₆H₁₁ClO₃S; MW 198.67) is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with a sulfonyl chloride group and a 2-methoxyethyl chain. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized compounds. The 2-methoxyethyl substituent enhances solubility in polar solvents and may influence steric and electronic properties during reactions .

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-10-5-4-6(2-3-6)11(7,8)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFOBHPMJUWRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001834-79-1 | |

| Record name | 1-(2-methoxyethyl)cyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2-methoxyethanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

*Yields based on structurally related cyclopropanesulfonyl chloride reactions .

Mechanism :

-

The sulfonyl chloride’s electrophilic sulfur atom attracts nucleophiles (e.g., NH₃, ROH), leading to displacement of the chloride ion.

-

Base (e.g., Et₃N) is often added to scavenge HCl and drive the reaction forward.

Reduction Reactions

The sulfonyl chloride group can be reduced to sulfinic acid or other derivatives under controlled conditions.

| Reagents/Conditions | Product | Notes |

|---|---|---|

| LiAlH₄, anhydrous ether | 1-(2-Methoxyethyl)cyclopropane-1-sulfinic acid | Harsh conditions may cleave the cyclopropane ring. |

| NaBH₄, MeOH | Sulfonamide (if NH₃ present) | Indirect reduction via in situ nucleophilic substitution. |

Oxidation Reactions

The cyclopropane ring undergoes oxidative cleavage with strong oxidizing agents:

| Reagents/Conditions | Product | Notes |

|---|---|---|

| O₃, then Zn/H₂O | 3-Methoxypropane-1-sulfonyl chloride | Ozonolysis cleaves cyclopropane to form a diketone intermediate, further oxidized to carboxylic acids. |

| KMnO₄, H₂O, Δ | Open-chain sulfonic acid | Ring strain facilitates oxidation; yields dependent on substituent stability. |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in unique reactions:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | 3-Methoxypropane-1-sulfonyl chloride | Ring opens via protonation at cyclopropane C-C bond. |

| Transition Metal-Mediated | Rh₂(OAc)₄, CH₂Cl₂ | Alkenyl sulfonate | Metal insertion into cyclopropane C-C bond forms π-complex intermediates. |

Table 1: Spectroscopic Data for Reaction Products (Representative Examples)

Scientific Research Applications

Synthesis of Sulfonamides

One of the primary applications of 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are valuable intermediates in drug development .

Table 1: Reaction Scheme for Sulfonamide Formation

| Reactant | Product | Reaction Conditions |

|---|---|---|

| This compound + Amine | Sulfonamide | Room temperature, solvent-free |

Cyclopropanation Reactions

The compound can also be employed in cyclopropanation reactions using transition metal catalysts, such as rhodium complexes. This method allows for the formation of cyclopropanes from alkenes, which are important building blocks in organic synthesis and pharmaceuticals .

Case Study: Asymmetric Cyclopropanation

A systematic study demonstrated that 4-aryloxy-1-sulfonyl-1,2,3-triazoles could be utilized as carbene precursors in rhodium-catalyzed cyclopropanation reactions. The use of this compound as a reagent provided high yields and selectivity for the desired cyclopropanes .

Drug Development

The compound has been investigated for its potential therapeutic applications, particularly in modulating G-protein-coupled receptors (GPCRs). Compounds derived from this compound have shown promise in treating conditions such as diabetes by influencing metabolic pathways regulated by GPCRs .

Table 2: Pharmaceutical Compounds Derived from Sulfonyl Chlorides

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide | Diabetes | GPR119 modulation |

Anticancer Research

Research has indicated that sulfonamides derived from this compound exhibit inhibitory activity against certain oncogenes, making them candidates for anticancer therapies. The ability to modify these compounds allows for the exploration of structure-activity relationships essential in drug discovery .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent on Cyclopropane | Key Features |

|---|---|---|---|---|

| This compound | C₆H₁₁ClO₃S | 198.67 | 2-Methoxyethyl | Polar ether group enhances solubility |

| 1-Methylcyclopropane-1-sulfonyl chloride | C₄H₇ClO₂S | 154.62 | Methyl | Compact structure; higher reactivity |

| 1-[(Benzyloxy)methyl]cyclopropane-1-sulfonyl chloride | C₁₁H₁₃ClO₃S | 260.74 | Benzyloxymethyl | Bulky aromatic group; reduced reactivity |

| 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride | C₅H₈Cl₂O₂S | 215.09 | 2-Chloroethyl | Electronegative Cl; potential crosslinking |

| 1-(Propan-2-yl)cyclopropane-1-sulfonyl chloride | C₆H₁₁ClO₂S | 182.02 | Isopropyl | Hydrophobic; steric hindrance |

Key Observations :

- Reactivity : Smaller substituents (e.g., methyl) increase reactivity due to reduced steric hindrance, facilitating nucleophilic substitution at the sulfonyl chloride group. Bulky groups (e.g., benzyloxymethyl) hinder such reactions .

- Solubility : The 2-methoxyethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic isopropyl or benzyloxymethyl analogs .

Biological Activity

1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields of chemical and biological research. Its unique structure allows for diverse applications, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClOS

- Molecular Weight : 178.64 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. As a sulfonyl chloride, it can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules through sulfonation. This modification can alter the biological function of target molecules, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that sulfonyl chlorides can exhibit antimicrobial activity. The specific activity of this compound against various pathogens has been investigated, showing promising results in inhibiting bacterial growth.

Enzyme Inhibition

Sulfonyl chlorides are known to act as enzyme inhibitors. Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several sulfonyl chlorides, including this compound. The results indicated a significant reduction in bacterial counts for Gram-positive and Gram-negative bacteria when treated with this compound.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, researchers investigated the effect of this compound on the enzyme acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with an IC50 value of 50 µM, suggesting potential use in treating conditions associated with cholinergic dysfunction.

Research Findings

Recent findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents and enzyme inhibitors. The compound's ability to modify biomolecules through sulfonation opens avenues for targeted therapeutic strategies.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a sulfonyl chloride precursor. A plausible route includes:

Cyclopropane Ring Formation : Use a [2+1] cycloaddition strategy with a sulfene intermediate, generated from sulfonyl chloride derivatives under basic conditions.

Functionalization : Introduce the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction with methoxyethanol).

Optimization :

- Temperature : Maintain low temperatures (−10°C to 0°C) to stabilize reactive intermediates.

- Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis.

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Purity : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/hexane mixtures .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H and 13C NMR :

- The cyclopropane ring protons (δ 1.2–1.8 ppm) show characteristic splitting due to ring strain.

- Methoxyethyl group signals: δ 3.3–3.5 ppm (OCH3), δ 3.6–3.8 ppm (CH2O), and δ 1.7–2.1 ppm (CH2 adjacent to cyclopropane).

- 13C NMR confirms sulfonyl chloride (δ ~55 ppm for S=O) and cyclopropane carbons (δ ~12–18 ppm) .

- IR Spectroscopy : Strong absorbance at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O stretch).

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 198.67 (M⁺, C6H11ClO3S) and fragmentation patterns consistent with cyclopropane ring cleavage .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials to prevent photodegradation.

- Moisture Sensitivity : Use anhydrous solvents (e.g., dried THF) and molecular sieves during reactions.

- Decomposition Signs : Cloudiness or gas evolution indicates hydrolysis to sulfonic acid; discard if detected.

- Safety : Use fume hoods and PPE (nitrile gloves, safety goggles) due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer:

- Electrophilicity : The sulfonyl chloride’s S(VI) center is highly electrophilic, facilitating attack by nucleophiles (e.g., amines, alcohols).

- Leaving Group Ability : Chloride acts as a good leaving group, with reaction rates influenced by solvent polarity (e.g., faster in DMF than toluene).

- Competing Pathways : Monitor for side reactions like hydrolysis (mitigated by anhydrous conditions) or over-substitution (controlled by stoichiometry).

- Kinetic Studies : Use in situ FTIR or HPLC to track reaction progress and optimize conditions .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in ring-opening or cross-coupling reactions?

Methodological Answer:

- Ring Strain : The cyclopropane’s 60° bond angles (~109.5° in ideal tetrahedral geometry) create ~27 kcal/mol strain, enhancing susceptibility to ring-opening via:

- Electrophilic Attack : E.g., reaction with Brønsted acids or electrophilic metals (Pd, Rh).

- Radical Pathways : Initiated by AIBN or light, leading to diradical intermediates.

- Computational Modeling :

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

Methodological Answer:

- Controlled Replication : Repeat experiments using identical reagents (e.g., same lot numbers) and equipment.

- Parameter Screening : Systematically vary temperature, solvent, and catalyst loading to identify critical factors.

- Analytical Validation : Use orthogonal methods (e.g., NMR, LC-MS) to confirm product identity and purity.

- Meta-Analysis : Compare data across literature (e.g., cyclopropane sulfonates in vs. 17) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.